Azido-PEG6-Alcohol

Overview

Description

Azido-PEG6-Alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azido-PEG6-Alcohol can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis

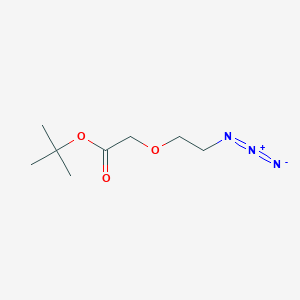

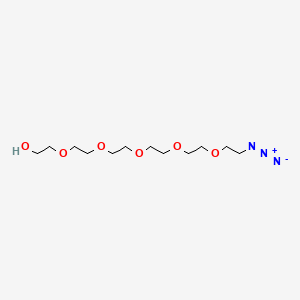

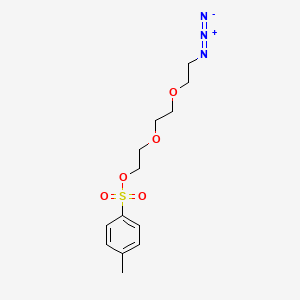

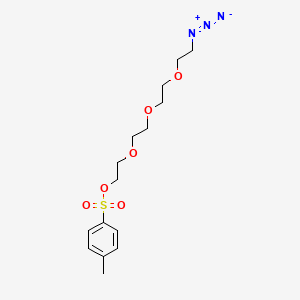

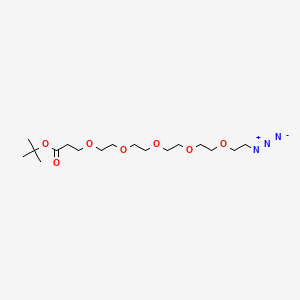

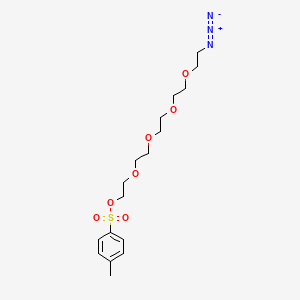

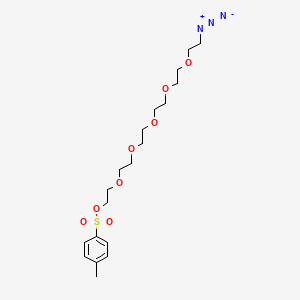

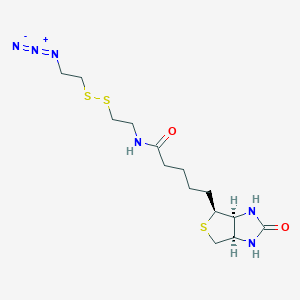

Azido-PEG6-Alcohol has a molecular weight of 307.3 g/mol and a molecular formula of C12H25N3O6 . It contains an Azide group and a terminal hydroxyl group .Chemical Reactions Analysis

Azido-PEG6-Alcohol is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG6-Alcohol has a molecular weight of 307.34300 . It is a liquid and its color ranges from colorless to light yellow .Scientific Research Applications

Bioconjugation Applications

Azido-PEG6-Alcohol is used in bioconjugation applications . A heterobifunctional polyethylene glycol (PEG) derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications . This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .

Synthesis of PROTACs

Azido-PEG6-Alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation .

Antibody-Drug Conjugates (ADCs) Synthesis

Azido-PEG6-Alcohol is also a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific antibodies .

Click Chemistry

The azide group in Azido-PEG6-Alcohol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Click Chemistry, as coined by Sharpless and coworkers, is an extremely versatile method for covalently linking molecular components .

Polymerization of Ethylene Oxide

Azido-PEG6-Alcohol is utilized in the polymerization of ethylene oxide .

Further Derivatization

The hydroxyl group in Azido-PEG6-Alcohol enables further derivatization or replacement with other reactive functional groups . This makes it a versatile reagent in the synthesis of various compounds .

Mechanism of Action

Target of Action

Azido-PEG6-Alcohol is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug .

Mode of Action

Azido-PEG6-Alcohol contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage. It can also undergo a Strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

In the context of PROTACs, the Azido-PEG6-Alcohol linker facilitates the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In ADCs, the linker allows the selective delivery of the cytotoxic drug to tumor cells .

Pharmacokinetics

As a peg-based linker, it is expected to enhance the solubility and stability of the compounds it is incorporated into .

Result of Action

The use of Azido-PEG6-Alcohol in PROTACs leads to the selective degradation of target proteins . In ADCs, it enables the targeted delivery of cytotoxic drugs to tumor cells, thereby increasing the efficacy and reducing the off-target toxicity of the drugs .

Action Environment

The action of Azido-PEG6-Alcohol is influenced by the biochemical environment in which it operates. For instance, the efficiency of the CuAAc and SPAAC reactions depends on the presence of copper ions and the specific reactants . Additionally, the stability and performance of the linker in PROTACs and ADCs can be affected by factors such as pH, temperature, and the presence of various enzymes .

Safety and Hazards

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRULTZUGLDCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256405 | |

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG6-Alcohol | |

CAS RN |

86770-69-6 | |

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)